molecular formula C27H30O8 B593473 Dodovisone C CAS No. 1616683-52-3

Dodovisone C

Cat. No.: B593473
CAS No.: 1616683-52-3
M. Wt: 482.529
InChI Key: FMYMDXKGXKDGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodovisone C is a naturally occurring flavonoid compound extracted from the aerial parts of the plant Dodonaea viscosa. It has the molecular formula C27H30O8 and a molecular weight of 482.53 g/mol. This compound is known for its yellow powder appearance and is part of a family of isoprenylated flavonoids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodovisone C is typically extracted from the aerial parts of Dodonaea viscosa through phytochemical investigation The extraction process involves isolating the compound using various chromatographic techniques

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Dodonaea viscosa. The process includes harvesting the plant material, drying, and then using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone for extraction . The extracted compound is then purified using chromatographic methods to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Dodovisone C undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of quinones, while reduction may yield hydroxy derivatives.

Scientific Research Applications

Dodovisone C has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.

    Biology: this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating various diseases.

    Industry: It is used in the development of natural products and as a component in various industrial applications.

Mechanism of Action

The mechanism of action of Dodovisone C involves its interaction with various molecular targets and pathways. As a flavonoid, it exerts its effects through antioxidant activity, scavenging free radicals, and inhibiting oxidative stress. It also modulates signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Dodovisone C is part of a group of isoprenylated flavonoids, which include compounds like Dodovisone A, Dodovisone B, and Dodovisone D . These compounds share similar structures but differ in their specific functional groups and biological activities. This compound is unique due to its specific hydroxyl and methoxy groups, which contribute to its distinct chemical properties and biological activities .

List of Similar Compounds

  • Dodovisone A
  • Dodovisone B
  • Dodovisone D
  • Clerodane diterpenoids (Dodovislactones A and B)

This compound stands out among these compounds due to its specific molecular structure and the resulting unique properties.

Properties

IUPAC Name

5,7-dihydroxy-2-[8-(4-hydroxy-3-methylbutyl)-2,2-dimethylchromen-6-yl]-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O8/c1-14(13-28)6-7-15-10-17(11-16-8-9-27(2,3)35-23(15)16)24-26(33-5)22(31)20-19(34-24)12-18(29)25(32-4)21(20)30/h8-12,14,28-30H,6-7,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYMDXKGXKDGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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